Ipsapirone Hydrochloride

Description

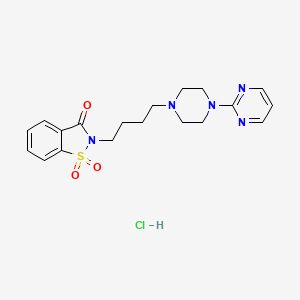

Structure

3D Structure of Parent

Properties

CAS No. |

92589-98-5 |

|---|---|

Molecular Formula |

C19H24ClN5O3S |

Molecular Weight |

437.9 g/mol |

IUPAC Name |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride |

InChI |

InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H |

InChI Key |

USDUGJXCPKBJTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |

Appearance |

Solid powder |

Other CAS No. |

92589-98-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl ipsapirone isapirone TVX Q 7821 TVX-Q-7821 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ipsapirone Hydrochloride on 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsapirone (B1662301) hydrochloride is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] This guide provides a detailed examination of its mechanism of action, focusing on its interaction with 5-HT1A receptors. It consolidates quantitative data on its binding affinity and functional activity, outlines detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive technical resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Ipsapirone and the 5-HT1A Receptor

Ipsapirone is a psychoactive compound with demonstrated anxiolytic and antidepressant properties.[2] Its therapeutic effects are primarily attributed to its activity at the 5-HT1A receptor.[1][2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system. It functions as both a presynaptic autoreceptor, located on serotonergic neurons in the raphe nuclei, and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, septum, amygdala, and cortex. Activation of these receptors is involved in the modulation of mood, cognition, and anxiety. Ipsapirone's partial agonism at these receptors allows for a nuanced modulation of the serotonin system.[3][4]

Molecular Mechanism of Action

Ipsapirone's primary mechanism of action is its selective binding to and partial activation of 5-HT1A receptors.[5] This interaction initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.

Binding to the 5-HT1A Receptor

Ipsapirone exhibits high affinity for the 5-HT1A receptor, as evidenced by its low nanomolar inhibition constant (Ki).[5] This high affinity ensures its potent interaction with the receptor even at therapeutic concentrations.

Partial Agonist Activity

As a partial agonist, ipsapirone elicits a submaximal response compared to the endogenous full agonist, serotonin.[3][4] This property is crucial to its therapeutic profile, as it can act as a functional agonist in states of low serotonergic tone and as a functional antagonist in the presence of high concentrations of serotonin, thereby stabilizing serotonergic neurotransmission. Notably, studies suggest that ipsapirone acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A heteroreceptors.[3][6]

Signal Transduction Pathways

Upon binding of ipsapirone, the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o), initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit released upon receptor activation can directly modulate ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels.

-

Activation of MAPK/ERK Pathway: The 5-HT1A receptor can also signal through pathways that activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade, which is involved in neuroplasticity and cell survival.

Quantitative Data

The following tables summarize the available quantitative data for ipsapirone's interaction with the 5-HT1A receptor.

Table 1: Binding Affinity of Ipsapirone at the 5-HT1A Receptor

| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Ipsapirone | [³H]8-OH-DPAT | Not Specified | 10 | [5] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

Table 2: Functional Activity of Ipsapirone

| Assay | Parameter | Value | Notes | Reference |

| Tyrosine Hydroxylation Inhibition | EC₅₀ | 50 µM | This assay measures a downstream effect of 5-HT1A receptor activation in rat striatal synaptosomes. | Not explicitly cited in provided text |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of ipsapirone with 5-HT1A receptors are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.

Objective: To determine the Kᵢ of ipsapirone for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing 5-HT1A receptors or from brain tissue known to be rich in these receptors (e.g., hippocampus).

-

Radioligand: A tritiated 5-HT1A receptor ligand with high affinity, such as [³H]8-OH-DPAT.

-

Test Compound: Ipsapirone hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or 8-OH-DPAT) to saturate all specific binding sites.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of ipsapirone.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ipsapirone to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of ipsapirone in stimulating G-protein activation via the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing 5-HT1A receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Full Agonist: Serotonin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4.

-

GDP: To facilitate the exchange of [³⁵S]GTPγS for GDP.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add receptor membranes, GDP, and varying concentrations of ipsapirone or serotonin.

-

Pre-incubation: Incubate for a short period (e.g., 15 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values. The Eₘₐₓ of ipsapirone is expressed as a percentage of the maximal response induced by serotonin.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity.

Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of ipsapirone in inhibiting adenylyl cyclase via the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556): A direct activator of adenylyl cyclase.

-

Test Compound: this compound.

-

Full Agonist: Serotonin.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency.

-

Assay Setup: In a 96-well plate, seed the cells and allow them to attach.

-

Pre-treatment: Pre-treat the cells with varying concentrations of ipsapirone or serotonin.

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase cAMP levels.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine IC₅₀ and Eₘₐₓ values.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of ipsapirone's mechanism of action and the experimental workflows.

Conclusion

This compound's mechanism of action is centered on its selective partial agonism at 5-HT1A receptors. Its high binding affinity and nuanced functional activity, characterized by full agonism at presynaptic autoreceptors and partial agonism at postsynaptic heteroreceptors, allow for a fine-tuned modulation of the serotonergic system. This detailed guide, encompassing quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows, provides a thorough technical overview for professionals engaged in research and development in the neuropharmacological domain. Further research to fully quantify its functional efficacy at different receptor populations will continue to refine our understanding of this important therapeutic agent.

References

- 1. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness of ipsapirone, a 5-HT-1A partial agonist, in major depressive disorder: support for the role of 5-HT-1A receptors in the mechanism of action of serotonergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Alteration of 5-HT1A receptor binding sites following chronic treatment with ipsapirone measured by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ipsapirone: A Selective 5-HT1A Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsapirone (B1662301) is a selective 5-HT1A receptor partial agonist belonging to the azapirone chemical class.[1] It has demonstrated anxiolytic and antidepressant properties in both preclinical and clinical studies.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of ipsapirone, focusing on its selectivity, functional activity, and the experimental methodologies used for its characterization.

Pharmacodynamics

The therapeutic effects of ipsapirone are primarily attributed to its high affinity and partial agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.

Binding Profile

Ipsapirone exhibits high and selective affinity for the 5-HT1A receptor. Its binding affinity for other neurotransmitter receptors, such as 5-HT2A, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors, is significantly lower, contributing to its favorable side-effect profile compared to less selective anxiolytics. While specific Ki values for all these receptors are not consistently reported in publicly available literature, the data consistently points towards a high degree of selectivity for the 5-HT1A receptor.

Table 1: Ipsapirone Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 10 | |

| 5-HT2A | Low Affinity | [4] |

| α1-Adrenergic | Low Affinity | [4] |

| Dopamine D2 | Low Affinity | [5] |

Functional Activity

Ipsapirone acts as a partial agonist at 5-HT1A receptors. This means it binds to the receptor and elicits a functional response that is lower than that of a full agonist, such as serotonin. This partial agonism is thought to contribute to its therapeutic efficacy while minimizing certain side effects associated with full agonists. One of the key functional effects of 5-HT1A receptor activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). While a specific EC50 value for ipsapirone's inhibition of adenylyl cyclase is not consistently reported, studies on similar azapirones, such as buspirone (B1668070), have shown EC50 values in the low nanomolar range for this effect.[6] Another study reported an EC50 of 50 µM for the inhibition of tyrosine hydroxylation by ipsapirone, a downstream effect of 5-HT1A receptor activation in the striatum.[7]

Table 2: Ipsapirone Functional Activity

| Assay | Parameter | Value | Reference |

| Inhibition of Tyrosine Hydroxylation | EC50 | 50 µM | [7] |

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist like ipsapirone, the following signaling cascade is initiated:

-

G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.

-

Downstream Effector Modulation: The activated Gαi subunit dissociates from the βγ-subunits and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in potassium efflux and hyperpolarization of the neuronal membrane, leading to a decrease in neuronal firing.

Pharmacokinetics

Ipsapirone is metabolized in the liver, leading to the formation of an active metabolite, 1-(2-pyrimidinyl)-piperazine (PmP). This metabolite is responsible for the in vivo alpha-2 adrenoceptor blocking activity observed with ipsapirone administration.[8]

In Vivo Effects

Anxiolytic and Antidepressant Effects

Ipsapirone has demonstrated efficacy in animal models of anxiety and depression.[2] Clinical trials have also shown its potential as a treatment for generalized anxiety disorder (GAD) and major depressive disorder (MDD).[3][9]

Other Central Nervous System Effects

-

Thermoregulation: High doses of ipsapirone can decrease body temperature in rats and mice.[4] In human subjects, a 20 mg dose of ipsapirone was found to significantly decrease oral temperature.[10]

-

Sleep: Ipsapirone has been shown to reduce paradoxical sleep (REM sleep) in rats.[11]

-

Neurotransmitter Release: As a 5-HT1A autoreceptor agonist, ipsapirone can inhibit the firing of serotonergic neurons in the dorsal raphe nucleus, leading to a reduction in serotonin release in projection areas like the hippocampus.[2][12]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of ipsapirone for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]8-OH-DPAT.

Materials:

-

Receptor Source: Rat hippocampal membranes or cell membranes expressing human recombinant 5-HT1A receptors.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).

-

Test Compound: Ipsapirone hydrochloride.

-

Non-specific Binding Control: 10 µM 8-OH-DPAT or 10 µM Serotonin.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4.

-

Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In triplicate, prepare tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competition (radioligand + varying concentrations of ipsapirone).

-

Incubation: Add the membrane preparation to the tubes and incubate at 25°C for 30 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ipsapirone concentration. Determine the IC50 value (the concentration of ipsapirone that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity

This protocol measures the ability of ipsapirone to inhibit adenylyl cyclase activity, a key functional consequence of 5-HT1A receptor activation.

Materials:

-

Receptor Source: Rat hippocampal membranes or cell membranes expressing human recombinant 5-HT1A receptors.

-

Test Compound: this compound.

-

Stimulant: Forskolin (B1673556).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (phosphodiesterase inhibitor), pH 7.4.

-

Instrumentation: Method for quantifying cAMP (e.g., ELISA kit, radioimmunoassay, or commercial luminescence/fluorescence-based kits).

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In triplicate, prepare tubes with the membrane preparation, assay buffer, and varying concentrations of ipsapirone. Include control tubes with no ipsapirone.

-

Pre-incubation: Pre-incubate the tubes at 30°C for 10 minutes.

-

Stimulation: Add forskolin (e.g., 10 µM final concentration) to all tubes to stimulate adenylyl cyclase activity.

-

Incubation: Incubate at 30°C for 15 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

-

cAMP Quantification: Measure the amount of cAMP produced in each tube using a suitable detection method.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the ipsapirone concentration. Determine the EC50 value (the concentration of ipsapirone that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.

Conclusion

Ipsapirone is a well-characterized selective 5-HT1A receptor partial agonist. Its high affinity for the 5-HT1A receptor and lower affinity for other neurotransmitter receptors contribute to its targeted pharmacological action. By acting as a partial agonist, it modulates serotonergic activity, leading to its anxiolytic and antidepressant effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of ipsapirone and other novel 5-HT1A receptor ligands in drug discovery and development.

References

- 1. Ipsapirone - Wikipedia [en.wikipedia.org]

- 2. Anxiolytic effects of the 5-HT1A receptor agonist ipsapirone in the rat: neurobiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness of ipsapirone, a 5-HT-1A partial agonist, in major depressive disorder: support for the role of 5-HT-1A receptors in the mechanism of action of serotonergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central action of ipsapirone, a new anxiolytic drug, on serotoninergic, noradrenergic and dopaminergic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Region-dependent effects of flibanserin and buspirone on adenylyl cyclase activity in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha 2-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite 1-(2-pyrimidinyl)-piperazine (PmP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of ipsapirone in healthy subjects: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alteration of 5-HT1A receptor binding sites following chronic treatment with ipsapirone measured by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Ipsapirone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsapirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, belonging to the azapirone chemical class. It has been investigated for its anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological characterization of Ipsapirone. It includes detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its receptor binding profile and functional activity, and visualizations of its synthesis pathway and mechanism of action.

Discovery and Development

The development of Ipsapirone is rooted in the broader history of azapirone discovery. The search for anxiolytics with a more favorable side-effect profile than benzodiazepines led researchers to explore non-benzodiazepine compounds. This research identified the azapirones, a class of compounds with a unique pharmacological profile centered on the serotonin 5-HT1A receptor.[1][2] Buspirone was the first of this class to gain widespread use, paving the way for the investigation of other analogs like gepirone (B1671445) and Ipsapirone.[1][3] These second-generation compounds were developed with the aim of improving selectivity and efficacy. Ipsapirone emerged from these efforts as a potent and selective 5-HT1A receptor ligand.[3]

Chemical Synthesis of Ipsapirone

The chemical synthesis of Ipsapirone, chemically named 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, can be achieved through several methods. The most common approaches involve the N-alkylation of 1-(2-pyrimidinyl)piperazine with a suitable benzisothiazole derivative.

Synthesis Pathway

A general synthesis scheme for Ipsapirone is presented below. The key step is the nucleophilic substitution reaction between 1-(2-pyrimidinyl)piperazine and a 4-halobutyl-substituted benzisothiazole-3(2H)-one 1,1-dioxide.

References

An In-depth Technical Guide to Ipsapirone Hydrochloride's Role in Modulating Serotonergic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ipsapirone (B1662301) is a selective 5-HT1A receptor partial agonist belonging to the azapirone chemical class that has been investigated for its anxiolytic and antidepressant properties.[1] Its mechanism of action is centered on its high affinity and functional activity at the serotonin (B10506) 1A (5-HT1A) receptor, which plays a critical role in mood and anxiety regulation. This technical guide provides a comprehensive overview of Ipsapirone Hydrochloride, detailing its receptor binding profile, its modulatory effects on serotonergic and other neurotransmitter pathways, and the downstream signaling cascades it influences. The document includes summaries of key preclinical and clinical data, detailed experimental protocols for foundational research techniques, and visualizations of the underlying biological and experimental processes to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: A 5-HT1A Receptor Ligand

Ipsapirone's primary pharmacological effect is mediated through its interaction with the 5-HT1A receptor.[1][2] It is characterized as a selective 5-HT1A partial agonist.[1][3] This activity is dichotomous, depending on the receptor's location within the central nervous system:

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors function as a negative feedback mechanism.[4][5] Ipsapirone acts as a full agonist at these sites.[6] This activation suppresses the firing rate of serotonergic neurons, leading to a reduction in the synthesis and release of serotonin (5-HT) in projection areas like the hippocampus and cortex.[2][5][7]

-

Postsynaptic 5-HT1A Heteroreceptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus, septum, and cortex.[4][5] Ipsapirone behaves as a partial agonist at these receptors.[6]

The therapeutic effects of chronic Ipsapirone administration are hypothesized to stem from the gradual desensitization of the presynaptic 5-HT1A autoreceptors.[3][8][9] This down-regulation reduces the inhibitory feedback on serotonergic neurons, ultimately leading to an increase in serotonin neurotransmission, a mechanism thought to underlie the therapeutic action of many antidepressants.[3][10]

Quantitative Data Presentation

Table 1: Receptor Binding Profile of Ipsapirone

This table summarizes the binding affinity of Ipsapirone for the 5-HT1A receptor. Affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.

| Receptor Subtype | Ligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1A | Ipsapirone | Rat Hippocampal Membranes | 10 | [7] |

| Dopamine (B1211576) D2 | Ipsapirone | - | Moderate to low affinity | [11][12] |

| α1-Adrenergic | Ipsapirone | - | Moderate to low affinity | [12] |

Note: Unlike other azapirones such as buspirone, Ipsapirone is highly selective for the 5-HT1A receptor with significantly lower affinity for dopamine and adrenergic receptors.[12]

Table 2: Preclinical Anxiolytic Efficacy of Ipsapirone

This table presents the effective dose (ED50) of Ipsapirone required to produce anxiolytic effects in established rat behavioral models.

| Experimental Model | Effect Measured | ED50 (mg/kg) | Reference |

| Foot Shock-Induced Aggression | Inhibition of Aggressive Behavior | 2.2 | [7] |

| Passive Avoidance Behavior | Inhibition of Avoidance | 0.5 | [7] |

Table 3: Clinical Efficacy of Ipsapirone in Major Depressive Disorder (MDD)

Summary of a large-scale, randomized, double-blind, placebo-controlled trial in outpatients with MDD.

| Parameter | Placebo | Ipsapirone (5 mg t.i.d.) | Ipsapirone (7.5 mg t.i.d.) | Ipsapirone (10 mg t.i.d.) | Reference |

| Number of Subjects | - | - | Total N=373 across all groups | - | [3][8][9] |

| Primary Outcome | Baseline HAM-D Score | - | Statistically Significant Improvement | Treatment Discontinued (B1498344) | [3][8][9] |

| Magnitude of Effect | - | Not Significant | -2.53 points vs. Placebo (p=0.010) | - | [3][8][9][13] |

| Adverse Events | 76% | 92% | 92% (Increased headache, nausea) | 92% (Dose-limiting side effects) | [3][8][13] |

Note: The 7.5 mg three-times-daily (t.i.d.) dose was identified as the optimal balance of efficacy and tolerability. The 10 mg dose was discontinued due to a dose-related increase in adverse events.[3][8][9]

Table 4: Dose-Dependent Effects of Ipsapirone on Dopamine (DA) Release

Data from in vivo microdialysis studies in rats, showing the differential effects of Ipsapirone on extracellular dopamine levels in key brain regions.

| Brain Region | Ipsapirone Dose (mg/kg) | Effect on Extracellular DA | Putative Mechanism | Reference |

| Nucleus Accumbens | Low (e.g., 0.1) | Decrease | 5-HT1A Receptor Agonism | [7][14] |

| High (e.g., 3.0) | Increase | 5-HT1A Receptor Antagonism | [14] | |

| Striatum | > 0.1 | Increase | 5-HT1A Receptor Antagonism | [7][14] |

Modulation of Neurotransmitter Pathways

Serotonergic System

As detailed, Ipsapirone's primary role is the direct modulation of the serotonergic system. Acutely, it suppresses serotonin release by stimulating presynaptic 5-HT1A autoreceptors.[2][7] This was demonstrated in vivo using microdialysis in rats, where systemic application of Ipsapirone led to a dose- and time-dependent reduction in serotonin output in the hippocampus.[2]

Dopaminergic System

Ipsapirone exerts complex, dose-dependent effects on the dopamine system.[7][14] In the nucleus accumbens, a region critical for reward and motivation, low doses of Ipsapirone decrease dopamine release, an effect attributed to its 5-HT1A agonist activity.[14] Conversely, higher doses increase dopamine release in both the nucleus accumbens and the striatum, which may be due to a functional antagonism at 5-HT1A receptors at higher concentrations.[14] Several 5-HT receptor subtypes, including 5-HT1A, are known to facilitate dopamine release.[15]

Noradrenergic and Other Systems

The interaction between serotonergic and noradrenergic systems is well-established.[16] While Ipsapirone's primary actions are on the 5-HT1A receptor, its metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), is an α2-adrenoceptor antagonist.[17] This metabolite may contribute to the overall pharmacological profile, as α2-adrenoceptor antagonism can influence neurotransmitter release.[17]

Downstream Signaling Pathways

Activation of the 5-HT1A receptor by Ipsapirone initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that classically couples to the inhibitory Gαi/o protein.[5][18]

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase.[18]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[18]

-

Decreased PKA Activity: Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA).[18]

-

Modulation of Ion Channels: The Gβγ subunit, dissociated from Gαi, directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This increases potassium efflux, causing hyperpolarization of the neuronal membrane and making the neuron less likely to fire an action potential.[5] Concurrently, 5-HT1A receptor activation can reduce calcium influx through voltage-gated calcium channels.[5]

-

MAPK/ERK Pathway: The 5-HT1A receptor can also modulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival, although this effect can be brain-region specific.[5][12][18]

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Ipsapirone.

-

Objective: To determine the binding affinity of Ipsapirone for the 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.

-

Materials:

-

Receptor Source: Membrane preparations from rat hippocampus or a cell line stably expressing human 5-HT1A receptors.[19]

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)-tetralin ([3H]8-OH-DPAT), a selective 5-HT1A agonist.[6]

-

Test Compound: this compound.

-

Non-specific Control: Unlabeled 5-HT or 8-OH-DPAT at a high concentration (e.g., 10 µM).[19]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

-

Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.[19]

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final pellet in fresh buffer and determine protein concentration.[19]

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membrane preparation + [3H]8-OH-DPAT (at a concentration near its Kd).

-

Non-specific Binding: Total binding components + 10 µM unlabeled 5-HT.

-

Competition Binding: Total binding components + varying concentrations of Ipsapirone.

-

-

Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[19]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash filters rapidly with ice-cold buffer.[19]

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Ipsapirone concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of Ipsapirone that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

-

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the method for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To quantify the effect of systemically administered Ipsapirone on the extracellular concentrations of serotonin and dopamine in a specific brain region (e.g., hippocampus, nucleus accumbens).

-

Materials:

-

Subjects: Adult male rats.

-

Equipment: Stereotaxic apparatus for surgery, microdialysis probes, syringe pump, fraction collector, Raturn™ system for freely moving animals.[20]

-

Reagents: Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Instrumentation: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for analysis.[20][21]

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Place the animal in a chamber that allows for free movement while connected to the microdialysis apparatus.[20]

-

Perfusion & Equilibration: Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[21] Allow the system to equilibrate and collect baseline samples to establish stable neurotransmitter levels. The aCSF establishes a concentration gradient, allowing neurotransmitters to diffuse from the extracellular space into the probe's perfusate.[22]

-

Drug Administration: Administer Ipsapirone (e.g., via intraperitoneal injection) at the desired dose.

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.

-

Neurochemical Analysis: Inject the collected dialysate samples directly into an HPLC-ECD system to separate and quantify the concentrations of serotonin, dopamine, and their metabolites.[21]

-

Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the stable baseline levels to determine the effect of Ipsapirone over time.

-

Conclusion

This compound is a highly selective 5-HT1A receptor partial agonist whose pharmacological profile is defined by its potent and specific interaction with this key serotonergic modulator. Its dual activity as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors provides a distinct mechanism for modulating serotonergic tone. Preclinical studies robustly demonstrate its anxiolytic potential and its ability to decrease serotonin output acutely, while clinical trials have confirmed its efficacy in treating major depressive disorder at specific dosages.[2][8] Furthermore, its dose-dependent influence on the dopaminergic system highlights the complex interplay between major neurotransmitter systems.[14] The detailed methodologies and quantitative data presented in this guide offer a technical foundation for professionals engaged in the research and development of novel therapeutics targeting the serotonergic pathways.

References

- 1. Ipsapirone - Wikipedia [en.wikipedia.org]

- 2. Anxiolytic effects of the 5-HT1A receptor agonist ipsapirone in the rat: neurobiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alteration of 5-HT1A receptor binding sites following chronic treatment with ipsapirone measured by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Effectiveness of ipsapirone, a 5-HT-1A partial agonist, in major depressive disorder: support for the role of 5-HT-1A receptors in the mechanism of action of serotonergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinician.nejm.org [clinician.nejm.org]

- 14. The effect of ipsapirone and S(-)-pindolol on dopamine release in rat striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buspirone, ipsapirone and 1-(2-pyrimidinyl)-piperazine decrease cold-induced thyrotropin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 22. pubs.acs.org [pubs.acs.org]

In Vitro Binding Affinity of Ipsapirone to Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Ipsapirone (B1662301), a selective 5-HT1A receptor partial agonist, for various serotonin (B10506) (5-HT) receptor subtypes. This document details quantitative binding data, experimental methodologies for determining binding affinity, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Ipsapirone

Ipsapirone demonstrates high and selective affinity for the serotonin 5-HT1A receptor. The binding affinity is commonly expressed by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative data on the in vitro binding affinity of Ipsapirone for various human serotonin receptor subtypes.

| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Preparation | Reference |

| 5-HT₁A | 10 | [³H]8-OH-DPAT | Hippocampal Membranes | [1] |

Experimental Protocols: Radioligand Binding Assay

The determination of Ipsapirone's binding affinity for serotonin receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (Ipsapirone) to displace a radioactively labeled ligand that has a known high affinity for the target receptor.

Objective

To determine the binding affinity (Ki) of Ipsapirone for a specific serotonin receptor subtype (e.g., 5-HT1A).

Materials

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the target human serotonin receptor subtype (e.g., CHO or HEK293 cells) or from specific brain regions known to have a high density of the receptor (e.g., hippocampus for 5-HT1A).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor. For the 5-HT1A receptor, [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) is commonly used.[2]

-

Test Compound: Ipsapirone, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing ions such as MgCl₂.

-

Non-specific Binding Agent: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., serotonin) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

-

Reagents for Protein Assay: To determine the protein concentration of the membrane preparation (e.g., BCA protein assay kit).

Step-by-Step Procedure

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.[3]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, the radioligand, the non-specific binding agent (at a high concentration), and the membrane preparation.

-

Competition Wells: Add assay buffer, the radioligand, varying concentrations of Ipsapirone, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).[3]

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

-

-

Quantification:

-

Place the filters into scintillation vials containing scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) on each filter using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: For each concentration of Ipsapirone, subtract the average CPM from the non-specific binding wells from the average CPM of the corresponding competition wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Ipsapirone concentration.

-

Determine IC50: Fit the competition curve using non-linear regression analysis to determine the IC50 value, which is the concentration of Ipsapirone that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a competitive radioligand binding assay.

Signaling Pathway of the 5-HT1A Receptor

Ipsapirone acts as a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of Ipsapirone to the 5-HT1A receptor primarily activates the Gi/o signaling pathway.

References

The Neurochemical Profile of Ipsapirone: An In-depth Examination of its Effects on Dopamine and Norepinephrine Systems

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Ipsapirone (B1662301), a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, has been primarily characterized by its anxiolytic and antidepressant properties, which are largely attributed to its modulation of the serotonergic system. However, a growing body of evidence reveals that ipsapirone also exerts significant, albeit more complex, effects on the dopaminergic and noradrenergic systems. This technical guide provides a comprehensive overview of the neurochemical actions of ipsapirone on dopamine (B1211576) and norepinephrine (B1679862) pathways, synthesizing quantitative data from key preclinical studies. Detailed experimental protocols for receptor binding assays, in vivo microdialysis, and single-unit electrophysiology are presented to facilitate further research in this area. Visualizations of the implicated signaling pathways and experimental workflows are included to offer a clear and concise understanding of the intricate mechanisms underlying ipsapirone's broader neuropharmacological profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ipsapirone and other 5-HT1A receptor modulators.

Introduction

Ipsapirone is a member of the azapirone chemical class and acts as a selective partial agonist at serotonin 5-HT1A receptors.[1] Its primary mechanism of action involves the modulation of serotonergic neurotransmission, which is believed to underpin its anxiolytic and antidepressant effects.[1][2] While the focus of much of the research on ipsapirone has been on its interaction with the serotonin system, its influence extends to other critical neurotransmitter systems, notably dopamine and norepinephrine. Understanding these off-target effects is crucial for a complete comprehension of ipsapirone's therapeutic and side-effect profile and for the rational design of novel psychotropic agents.

This guide delves into the specific neurochemical effects of ipsapirone on the dopamine and norepinephrine systems. It consolidates quantitative data on receptor binding affinities and changes in neurotransmitter levels, provides detailed experimental methodologies for key research techniques, and presents visual diagrams of the underlying neurochemical pathways and experimental processes.

Effects on the Dopamine System

Ipsapirone's interaction with the dopamine system is multifaceted, involving modulation of dopamine synthesis, release, and neuronal activity. These effects appear to be dose- and brain region-dependent.

Receptor Binding Affinity

While ipsapirone's primary target is the 5-HT1A receptor, it also exhibits affinity for the dopamine D2 receptor. The binding affinity of ipsapirone for these receptors is summarized in the table below.

| Receptor | Ligand | Species | Tissue | Ki (nM) |

| 5-HT1A | Ipsapirone | Rat | Hippocampal Membranes | 10[2] |

| Dopamine D2 | Ipsapirone | - | - | Moderate to High Affinity (Qualitative)[3] |

Further quantitative data for D2 receptor binding affinity is needed for a complete profile.

Effects on Dopamine Release

In vivo microdialysis studies have revealed a complex, dose-dependent effect of ipsapirone on dopamine release in different brain regions.

| Brain Region | Species | Ipsapirone Dose (mg/kg) | Effect on Dopamine Release |

| Nucleus Accumbens | Murine | Low Dose | Decrease[2] |

| Nucleus Accumbens | Murine | High Dose | Increase[2] |

| Striatum | Murine | > 0.1 | Increase[2] |

Effects on Dopamine Synthesis

Ipsapirone has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. This effect is thought to be mediated by 5-HT1A heteroreceptors located on dopamine nerve terminals.

Effects on the Norepinephrine System

The influence of ipsapirone on the norepinephrine system is less well-characterized than its effects on the dopamine system. However, available evidence suggests an interaction, particularly at higher doses.

Receptor Binding Affinity

Ipsapirone has been reported to have a moderate to high affinity for the alpha-1 adrenergic receptor.[3]

| Receptor | Ligand | Species | Tissue | Ki (nM) |

| Alpha-1 Adrenergic | Ipsapirone | - | - | Moderate Affinity (Qualitative)[4] |

Further quantitative data for alpha-1 adrenergic receptor binding affinity is needed for a complete profile.

Effects on Norepinephrine Function

At high doses, ipsapirone can produce an inhibitory effect on alpha-1 adrenergic function.[5] The direct impact on norepinephrine release requires further quantitative investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ipsapirone's neurochemical effects.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of ipsapirone for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably transfected with the human dopamine D2 receptor.

-

[3H]-Spiperone (Radioligand).

-

Unlabeled Spiperone (for non-specific binding).

-

Ipsapirone.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled Spiperone (at a high concentration, e.g., 10 µM), 50 µL of [3H]-Spiperone, and 100 µL of the membrane preparation.

-

Competition: 50 µL of varying concentrations of ipsapirone, 50 µL of [3H]-Spiperone, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of ipsapirone to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis for Dopamine and Norepinephrine

This protocol outlines the procedure for in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the rat brain following ipsapirone administration.

Materials:

-

Male Wistar rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 4 mm membrane length, 20 kDa molecular weight cut-off).

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

-

Ipsapirone.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum, or nucleus accumbens). Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours to obtain a stable baseline of neurotransmitter levels.

-

Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.

-

Drug Administration: Administer ipsapirone (e.g., intraperitoneally) at the desired dose.

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

-

HPLC-ECD Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels for each animal.

Caption: Workflow for an in vivo microdialysis experiment.

Extracellular Single-Unit Recording

This protocol describes the method for extracellular single-unit recording of dopaminergic neurons in the ventral tegmental area (VTA) or noradrenergic neurons in the locus coeruleus (LC) to assess the effects of ipsapirone on their firing rate.

Materials:

-

Male Sprague-Dawley rats (280-350g).

-

Anesthetic (e.g., chloral (B1216628) hydrate).

-

Stereotaxic frame.

-

Glass micropipettes (filled with 2 M NaCl solution containing 2% Pontamine Sky Blue).

-

Amplifier and data acquisition system.

-

Oscilloscope and audio monitor.

-

Ipsapirone.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy to expose the brain area overlying the VTA or LC.

-

Electrode Placement: Slowly lower a glass micropipette into the target nucleus.

-

Neuron Identification: Identify dopaminergic or noradrenergic neurons based on their characteristic firing patterns (e.g., slow, irregular firing for dopaminergic neurons) and electrophysiological properties (e.g., long-duration action potentials).

-

Baseline Recording: Once a single neuron is isolated, record its baseline firing rate for a stable period (e.g., 10-15 minutes).

-

Drug Administration: Administer ipsapirone (e.g., intravenously) at the desired dose.

-

Post-Drug Recording: Continue to record the neuron's firing rate for a sufficient period to observe the drug's effect.

-

Histological Verification: At the end of the experiment, eject Pontamine Sky Blue dye from the electrode tip to mark the recording site for later histological verification.

-

Data Analysis: Analyze the firing rate data by generating firing rate histograms and comparing the post-drug firing rate to the baseline firing rate.

Caption: Workflow for an extracellular single-unit recording experiment.

Tyrosine Hydroxylase Activity Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.

Materials:

-

Brain tissue homogenate.

-

Assay Buffer: 0.2 M sodium acetate (B1210297) buffer, pH 6.0.

-

L-tyrosine (substrate).

-

6-methyl-5,6,7,8-tetrahydropterine (6-MPH4; cofactor).

-

Dithiothreitol (DTT).

-

Catalase.

-

FeSO4.

-

Perchloric acid.

-

Spectrophotometer.

Procedure:

-

Tissue Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain the supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, L-tyrosine, 6-MPH4, DTT, catalase, and FeSO4.

-

Enzyme Reaction: Initiate the reaction by adding the tissue supernatant to the reaction mixture. Incubate at 37°C for a specific time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

DOPA Adsorption and Elution: Add alumina to the mixture to adsorb the newly synthesized L-DOPA. Wash the alumina and then elute the L-DOPA with perchloric acid.

-

Spectrophotometric Measurement: Measure the absorbance of the eluted L-DOPA at a specific wavelength (e.g., 280 nm).

-

Data Analysis: Calculate the amount of L-DOPA produced based on a standard curve and express the enzyme activity as nmol of L-DOPA formed per mg of protein per hour.

Caption: Workflow for a tyrosine hydroxylase activity assay.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the putative signaling pathways and logical relationships underlying the effects of ipsapirone on the dopamine and norepinephrine systems.

Caption: Ipsapirone's indirect modulation of dopamine synthesis.

Caption: Biphasic effect of ipsapirone on dopamine release.

Conclusion

Ipsapirone's neurochemical profile is more complex than that of a simple 5-HT1A receptor partial agonist. Its interactions with the dopamine and norepinephrine systems, characterized by dose-dependent and region-specific effects, contribute significantly to its overall pharmacological action. The data and protocols presented in this guide offer a foundation for further investigation into these nuanced effects. A more complete understanding of ipsapirone's engagement with dopaminergic and noradrenergic pathways will be instrumental in optimizing its therapeutic applications and in the development of next-generation psychotropic medications with improved efficacy and tolerability. Future research should focus on obtaining more precise quantitative data, particularly regarding receptor binding affinities and the direct effects on norepinephrine release, to build a more comprehensive and predictive model of ipsapirone's neuropharmacology.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of Ipsapirone for Anxiolytic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical studies that characterized the anxiolytic properties of Ipsapirone (B1662301), a selective 5-HT1A receptor agonist. This document details the mechanism of action, summarizes key quantitative data from foundational anxiolytic models, outlines detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction and Mechanism of Action

Ipsapirone is a psychoactive compound belonging to the azapirone chemical class, recognized for its anxiolytic and antidepressant properties.[1][2] Its primary mechanism of action is as a selective and high-affinity partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Preclinical evidence strongly suggests that Ipsapirone exerts its anxiolytic effects by stimulating presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.[1][4] This stimulation leads to a dose-dependent suppression of neuronal firing and a subsequent reduction in serotonin release in projection areas such as the hippocampus.[1][4][5] While a postsynaptic action has also been suggested, the predominant early preclinical view points towards a presynaptic mechanism for its anxiolytic effects.[6]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early preclinical evaluations of Ipsapirone's anxiolytic potential.

Table 1: Receptor Binding Affinity of Ipsapirone

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 10 | [3] |

Table 2: Behavioral Effects of Ipsapirone in Preclinical Anxiety Models

| Model | Species | Doses Administered | Key Anxiolytic Finding | Reference |

| Ultrasonic Vocalization Test | Rat | Dose-dependent | Inhibition of shock-induced ultrasonic vocalizations.[1] | [1] |

| Elevated Plus Maze | Rat | Not specified in snippets | While some studies with related compounds show anxiogenic-like profiles[7], specific quantitative data on Ipsapirone's anxiolytic effects (e.g., increased time in open arms) is not detailed in the provided search results. | |

| Vogel Conflict Test | Rat | 1.25-20 mg/kg | Dose-dependent increase in the number of punished licks, with maximal effect at 5-20 mg/kg. | [8] |

| Social Interaction Test | Rat | 5 mg/kg | Anxiolytic action observed at 5 mg/kg, but not at 10 mg/kg.[6] | [6] |

Table 3: Neurochemical Effects of Ipsapirone

| Method | Species | Brain Region | Doses Administered (s.c.) | Key Finding | Reference |

| In Vivo Microdialysis | Rat | Dorsal Hippocampus | 0.3, 3, and 10 mg/kg | Dose-dependent reduction in 5-HT release, down to approximately 66% of baseline.[5] | [5] |

| In Vivo Microdialysis | Rat | Median Raphe Nucleus | 0.3, 3, and 10 mg/kg | Dose-dependent reduction in 5-HT release, down to approximately 25% of predrug values.[5] | [5] |

| Extracellular Single Unit Recordings | Rat | Dorsal Raphe Neurons | Dose-dependent | Suppression of neuronal firing.[1] | [1] |

Detailed Experimental Protocols

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][7]

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two enclosed arms of equal dimensions.

-

A central platform connecting all four arms.

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test.[5]

-

Drug Administration: Administer Ipsapirone or vehicle control at predetermined times before the test.

-

Placement: Place the rodent on the central platform facing one of the open arms.[9]

-

Testing: Allow the animal to explore the maze for a 5-minute period.[7][9]

-

Data Collection: An overhead camera and tracking software are used to record the time spent in and the number of entries into the open and closed arms.[5]

-

Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.

Vogel Conflict Test

The Vogel Conflict Test is a model of anxiety where a thirsty animal's drinking behavior is suppressed by a mild electrical shock. Anxiolytic drugs are expected to increase the number of punished licks.[10][11]

Apparatus:

-

An operant chamber with a grid floor capable of delivering a mild electrical shock.

-

A drinking spout connected to a lickometer and a shock generator.[12][13]

Procedure:

-

Water Deprivation: Rats are typically water-deprived for 48 hours prior to the test to motivate drinking behavior.[10][14]

-

Habituation (Optional): Some protocols include a pre-test session where the animal can drink without punishment.[15]

-

Drug Administration: Administer Ipsapirone or a control substance intraperitoneally 30 minutes before the test session.[15]

-

Testing Session: Place the rat in the chamber. After a set number of licks (e.g., 20), a mild, brief electrical shock is delivered through the drinking spout and grid floor.[13] The session typically lasts for a fixed duration (e.g., 3-5 minutes).[9]

-

Data Collection: The total number of licks and the number of shocks received are recorded.

-

Analysis: An anxiolytic effect is demonstrated by a significant increase in the number of punished licks in the drug-treated group compared to the vehicle group.

Ultrasonic Vocalization (USV) Test

Rodent pups emit ultrasonic vocalizations when separated from their mother and littermates, a response considered to be an indicator of distress or anxiety. Anxiolytic compounds are expected to reduce the number of these calls.[1]

Apparatus:

-

A sound-attenuating chamber.

-

An ultrasonic microphone and recording software capable of detecting frequencies in the 22-40 kHz range for distress calls.

Procedure:

-

Pup Isolation: Separate a rat pup from its dam and littermates.

-

Acclimation: Place the pup in a clean, isolated container within the recording chamber.

-

Drug Administration: Administer Ipsapirone or vehicle subcutaneously at various doses.

-

Recording: Record the ultrasonic vocalizations for a set period of time.

-

Data Analysis: Quantify the number and duration of the vocalizations. A reduction in the number of calls is indicative of an anxiolytic effect.[1]

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.[2][5]

Apparatus:

-

Stereotaxic frame for probe implantation.

-

Microdialysis probes with a semipermeable membrane.

-

A microinfusion pump.

-

A fraction collector.

-

High-performance liquid chromatography (HPLC) with electrochemical detection.[4][7]

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., hippocampus or dorsal raphe nucleus).[2][4]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[7]

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.

-

Drug Administration: Administer Ipsapirone systemically.

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC.[7] A reduction in serotonin levels following drug administration indicates an inhibitory effect on serotonergic neurotransmission.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Ipsapirone's Mechanism of Action via 5-HT1A Receptor Signaling

Caption: Ipsapirone's presynaptic 5-HT1A receptor activation pathway.

Experimental Workflow for Preclinical Anxiolytic Screening

Caption: General workflow for preclinical evaluation of Ipsapirone.

References

- 1. Anxiolytic effects of the 5-HT1A receptor agonist ipsapirone in the rat: neurobiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hippocampal serotonin depletion unmasks differences in the hyperlocomotor effects of phencyclidine and MK-801: quantitative versus qualitative analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chronic treatment with an anxiolytic dose of the 5-HT1A agonist ipsapirone does not alter ipsapirone acute neuroendocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A parametric analysis of punishment frequency as a determinant of the response to chlordiazepoxide in the Vogel conflict test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavioral Settings are Crucial for Assessing Sensorimotor, Anxiety, and Social Changes in Aging and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive Social Interactions in a Lifespan Perspective with a Focus on Opioidergic and Oxytocinergic Systems: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A water lick conflict paradigm using drug experienced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha 1-adrenoceptor antagonists differentially control serotonin release in the hippocampus and striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 22-kHz ultrasonic vocalization in rats as an index of anxiety but not fear: behavioral and pharmacological modulation of affective state - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipsapirone: A Technical Guide for Its Application as a Research Tool in Anxiety Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipsapirone (B1662301) is a selective 5-HT1A receptor partial agonist belonging to the azapirone chemical class. Its high affinity and specificity for the serotonin (B10506) 1A receptor subtype make it an invaluable pharmacological tool for elucidating the role of the serotonergic system in the pathophysiology of anxiety disorders. By acting as an agonist at both presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A heteroreceptors in cortical and limbic regions, ipsapirone allows for the targeted modulation of serotonergic neurotransmission. This guide provides a comprehensive overview of ipsapirone's pharmacological profile, detailed protocols for its use in key preclinical anxiety models, and a summary of its neurochemical effects, serving as a technical resource for researchers investigating novel anxiolytic mechanisms.

Pharmacological Profile

Ipsapirone's primary mechanism of action is the stimulation of 5-HT1A receptors.[1][2] This interaction has distinct consequences depending on the receptor's location.

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, these receptors act as a negative feedback mechanism. Ipsapirone's agonist activity at these sites inhibits the firing rate of serotonergic neurons, leading to a reduction in serotonin (5-HT) synthesis and release in projection areas like the hippocampus and prefrontal cortex.[1][3] This dose-dependent suppression of neuronal firing is a key aspect of its mechanism.[1][4]

-

Postsynaptic Heteroreceptors: Located on non-serotonergic neurons (e.g., pyramidal and GABAergic neurons) in brain regions implicated in anxiety, such as the hippocampus, amygdala, and cortex.[5] Activation of these Gi/Go-coupled receptors leads to neuronal hyperpolarization and inhibition of cellular activity, which is believed to contribute to its anxiolytic effects.[6] Evidence suggests the anxiolytic action of ipsapirone is primarily mediated by these postsynaptic receptors.[6][7]

Receptor Binding and Functional Activity

Ipsapirone demonstrates high and selective affinity for the 5-HT1A receptor. Its functional activity as a partial agonist means it produces a response that is lower than that of a full agonist, such as 8-OH-DPAT.

| Parameter | Receptor/Target | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 5-HT1A | 10 nM | Rat Hippocampal Membranes | [8] |

| Functional Activity | 5-HT1A | Partial Agonist | Multiple | [8][9][10] |

| EC50 | Inhibition of Tyrosine Hydroxylation | 50 µM | Rat Striatum Synaptosomes | [11] |

Pharmacokinetics

Understanding the pharmacokinetic profile of ipsapirone is critical for designing in vivo experiments. It is metabolized into 1-(2-pyrimidinyl)-piperazine (PmP), a compound which contributes to some of the parent drug's in vivo activity, particularly α2-adrenoceptor antagonism.[12]

| Parameter | Value | Species | Administration | Reference |

| Metabolite | 1-(2-pyrimidinyl)-piperazine (PmP) | Rat | Oral | [12] |

| Half-life (Ipsapirone) | ~100 min | Rat | Oral (10 mg/kg) | [12] |

| Half-life (PmP metabolite) | ~140-200 min | Rat | Oral (10 mg/kg) | [12] |

| AUC Ratio (Metabolite/Parent) | 1 | Rat | Oral (10 mg/kg) | [12] |

Signaling Pathways